1-Methyl-5-methylsulfonyl-4-nitroimidazole
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Overview
Description
1-Methyl-5-methylsulfonyl-4-nitroimidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a methyl group at position 1, a methylsulfonyl group at position 5, and a nitro group at position 4. These functional groups confer unique chemical and physical properties to the molecule, making it of interest in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-Methyl-5-methylsulfonyl-4-nitroimidazole typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 1-methylimidazole to introduce the nitro group at position 4. This is followed by the sulfonation of the resulting 1-methyl-4-nitroimidazole to introduce the methylsulfonyl group at position 5. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid, and the reactions are carried out under controlled temperatures to ensure regioselectivity and yield .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield.
Chemical Reactions Analysis
1-Methyl-5-methylsulfonyl-4-nitroimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methylsulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. Major products formed from these reactions include 1-methyl-5-amino-4-nitroimidazole and various substituted imidazoles .
Scientific Research Applications
1-Methyl-5-methylsulfonyl-4-nitroimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-Methyl-5-methylsulfonyl-4-nitroimidazole in biological systems involves its interaction with cellular components. The nitro group can undergo reduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular DNA and proteins. This makes it effective as a radiosensitizer, where it enhances the cytotoxic effects of radiation therapy by increasing DNA damage in cancer cells .
Comparison with Similar Compounds
1-Methyl-5-methylsulfonyl-4-nitroimidazole can be compared with other nitroimidazole derivatives such as metronidazole, tinidazole, and nimorazole. These compounds also contain a nitro group on the imidazole ring but differ in their substitution patterns and functional groups. For example:
Metronidazole: Contains a hydroxyl group and is widely used as an antibiotic.
Tinidazole: Similar to metronidazole but with a longer half-life.
Nimorazole: Used as a radiosensitizer in cancer therapy.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
1-methyl-5-methylsulfonyl-4-nitroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O4S/c1-7-3-6-4(8(9)10)5(7)13(2,11)12/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARSHOLGHQRIIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1S(=O)(=O)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10318108 |
Source
|
Record name | 5-(Methanesulfonyl)-1-methyl-4-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10318108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13755-79-8 |
Source
|
Record name | NSC326157 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326157 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(Methanesulfonyl)-1-methyl-4-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10318108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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